

# AL002 Demonstrates Long-Term Efficacy in Preclinical Models Through TREM2 Activation

Author: BenchChem Technical Support Team. Date: December 2025



South San Francisco, CA – Preclinical studies assessing the long-term efficacy of **AL002**, an investigational antibody targeting the TREM2 receptor on microglia, have demonstrated significant therapeutic potential in models of Alzheimer's disease. Compared to placebo, **AL002** treatment led to a reduction in key disease pathologies, including amyloid-beta plaques and neurite dystrophy, and modulated key biomarkers indicative of target engagement and downstream signaling. These findings, supported by robust experimental data, position **AL002** as a promising candidate for the treatment of Alzheimer's disease.

**AL002** is a humanized monoclonal antibody designed to activate the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a critical receptor on microglia, the resident immune cells of the brain.[1][2][3] Genetic evidence has strongly implicated TREM2 in the pathogenesis of Alzheimer's disease, with certain variants increasing the risk of developing the disease.[1][2] [4] **AL002** is designed to enhance TREM2 signaling, thereby promoting microglial functions such as phagocytosis, proliferation, and survival, which are thought to be beneficial in clearing pathological proteins and reducing neuroinflammation.[1][4][5]

### Quantitative Analysis of AL002 Efficacy in Preclinical Models

Preclinical evaluation of **AL002** and its murine variants (**AL002**a and **AL002**c) in various models has yielded compelling quantitative data on its long-term efficacy.

### **Cynomolgus Monkey Studies**



In non-human primate studies, long-term administration of **AL002** demonstrated clear target engagement and modulation of downstream biomarkers in the cerebrospinal fluid (CSF).

| Biomarker                                              | Treatment<br>Group | Dosage         | Duration               | Outcome                                           |
|--------------------------------------------------------|--------------------|----------------|------------------------|---------------------------------------------------|
| Soluble TREM2<br>(sTREM2) in<br>CSF                    | AL002              | Dose-dependent | 4 weeks (weekly<br>IV) | Dose-dependent decrease compared to placebo[1][2] |
| Total TREM2 in<br>Hippocampus<br>and Frontal<br>Cortex | AL002              | Dose-dependent | 4 weeks (weekly<br>IV) | Dose-dependent decrease compared to placebo[1][2] |
| TREM2 Signaling Biomarkers in CSF and Brain            | AL002              | Dose-dependent | 4 weeks (weekly<br>IV) | Increased levels compared to placebo[1][2]        |

#### **5XFAD Mouse Model of Alzheimer's Disease**

Studies using the 5XFAD mouse model, which recapitulates key aspects of Alzheimer's pathology, have provided evidence of **AL002**'s disease-modifying effects.



| Pathological<br>Marker            | Treatment<br>Group | Dosage        | Duration                | Outcome                                                |
|-----------------------------------|--------------------|---------------|-------------------------|--------------------------------------------------------|
| Filamentous Aβ<br>Plaques         | AL002c             | 30 mg/kg      | 12 weeks<br>(weekly IP) | Reduced abundance compared to placebo[1][6]            |
| Neurite<br>Dystrophy              | AL002c             | 30 mg/kg      | 12 weeks<br>(weekly IP) | Reduced neurite dystrophy compared to placebo[1][6]    |
| Aβ Deposition<br>(Frontal Cortex) | AL002a             | Not Specified | 14 weeks<br>(weekly IP) | 40% reduction compared to control antibody[7]          |
| Aβ Deposition<br>(Hippocampus)    | AL002a             | Not Specified | 14 weeks<br>(weekly IP) | 35% reduction compared to control antibody[7]          |
| Plasma Aβ42/40<br>Ratio           | AL002c             | 30 mg/kg      | 12 weeks<br>(weekly IP) | Higher ratio<br>compared to<br>placebo (p<0.01)<br>[8] |
| Plasma Total Tau<br>(t-tau)       | AL002c             | 30 mg/kg      | 12 weeks<br>(weekly IP) | Lower levels<br>compared to<br>placebo (p<0.01)<br>[8] |

### **Experimental Protocols**

The preclinical efficacy of **AL002** was assessed through a series of well-defined experiments.

## Cynomolgus Monkey Toxicology and Pharmacodynamics Study



To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **AL002**, a 4-week Good Laboratory Practice (GLP) toxicology study was conducted in cynomolgus monkeys.[1] Animals received weekly intravenous (IV) injections of **AL002** at doses up to 250 mg/kg or a vehicle control.[1] Cerebrospinal fluid (CSF) and blood samples were collected at various time points to measure levels of soluble TREM2 (sTREM2) and other biomarkers of TREM2 signaling.[1][2]

#### **5XFAD Mouse Model Efficacy Study**

The therapeutic effects of a murine variant of **AL002**, **AL002**c, were investigated in the 5XFAD mouse model of Alzheimer's disease. Five-month-old 5XFAD mice received weekly intraperitoneal (IP) injections of **AL002**c at a dose of 30 mg/kg or a control IgG for 12 weeks.[6] [8] Following the treatment period, brain tissue was analyzed for changes in amyloid-beta (Aβ) plaque pathology and neurite dystrophy using immunofluorescence.[6] Plasma samples were also collected to measure biomarkers such as the Aβ42/40 ratio and total tau.[8]

#### **Biomarker Measurement Methodology**

Levels of soluble TREM2 (sTREM2) and other biomarkers in cerebrospinal fluid (CSF) and plasma were quantified using enzyme-linked immunosorbent assay (ELISA) and the Meso Scale Discovery (MSD) platform.[6][9] These highly sensitive immunoassays allow for the precise measurement of protein concentrations in biological fluids.

# Visualizing the Mechanism of Action and Experimental Design

To further elucidate the processes involved in **AL002**'s therapeutic effect and the design of the preclinical studies, the following diagrams are provided.







Click to download full resolution via product page

**AL002** activates the TREM2 signaling pathway in microglia.





Click to download full resolution via product page

Workflow of key **AL002** preclinical efficacy studies.

The presented preclinical data provides a strong rationale for the continued development of **AL002** as a potential therapy for Alzheimer's disease. The consistent findings across different animal models, demonstrating both target engagement and downstream therapeutic effects, underscore the promise of activating the TREM2 pathway to combat this neurodegenerative disorder. Further clinical investigation is warranted to translate these preclinical successes into benefits for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TREM2 Signaling Interactive Diagram | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-human TREM2 induces microglia proliferation and reduces pathology in an Alzheimer's disease model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Trem2 activation ameliorates amyloid-beta deposition and improves cognition in the 5XFAD model of amyloid deposition PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sTREM2 cerebrospinal fluid levels are a potential biomarker for microglia activity in earlystage Alzheimer's disease and associate with neuronal injury markers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AL002 Demonstrates Long-Term Efficacy in Preclinical Models Through TREM2 Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613663#assessing-the-long-term-efficacy-of-al002-versus-placebo-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com